Estriol 3-glucuronide

Catalog No.
S575305
CAS No.
2479-91-6
M.F
C24H32O9
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estriol 3-glucuronide

CAS Number

2479-91-6

Product Name

Estriol 3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1

InChI Key

UZKIAJMSMKLBQE-JRSYHJKYSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

estriol 3-glucuronide, estriol 3-glucuronide, (16alpha,17alpha)-isomer, estriol 3-glucuronide, (16beta,17beta)-isomer, estriol 3-glucuronide, monosodium salt, estriol 3-glucuronide, monosodium salt, 2,4,17-(2)H-labeled

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

The exact mass of the compound Estriol 3-glucuronide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]. However, this does not mean our product can be used or applied in the same or a similar way.

Estriol 3-glucuronide is a major Phase II water-soluble metabolite of the estrogenic steroid estriol, formed via uridine diphosphate-glucuronosyltransferase (UGT) activity at the C3 position [1]. In clinical diagnostics, environmental monitoring, and endocrinology research, it serves as an indispensable analytical reference standard. Unlike the highly lipophilic parent compound, the addition of the glucuronic acid moiety drastically alters its physicochemical properties, rendering it highly hydrophilic [2]. For procurement professionals and laboratory managers, sourcing high-purity Estriol 3-glucuronide is critical for the direct quantification of intact steroid conjugates in biological fluids and wastewater, enabling precise metabolic profiling without the analytical artifacts introduced by enzymatic hydrolysis[3].

Attempting to substitute Estriol 3-glucuronide with unconjugated estriol forces laboratories to rely on β-glucuronidase hydrolysis prior to analysis. This indirect workflow is often incomplete, introduces enzyme-derived impurities, and completely destroys positional isomer information, making it impossible to distinguish between 3-glucuronide, 16-glucuronide, and 3-sulfate metabolites [1]. Furthermore, substituting with the closely related isomer Estriol 16-glucuronide is analytically invalid. Despite sharing the same molecular weight and precursor ion mass (m/z 463), these positional isomers exhibit distinct chromatographic retention times in LC-MS/MS and highly variable cross-reactivities in immunoassays [2]. Consequently, using the wrong isomer or relying on the parent steroid compromises assay calibration, leading to severe misquantification of endocrine profiles and failed diagnostic validations [3].

Chromatographic Resolution of Positional Isomers in LC-MS/MS

Estriol 3-glucuronide and Estriol 16-glucuronide are isobaric positional isomers (m/z 463 [M-H]-) that require exact reference standards for chromatographic resolution. In Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized reversed-phase LC-MS/MS methods, these two conjugates exhibit distinct retention times [1]. Without the specific Estriol 3-glucuronide standard, mass spectrometers cannot differentiate the C3-conjugate from the C16-conjugate, leading to merged peaks and inaccurate integration [2].

Evidence DimensionLC-MS/MS Isomeric Resolution
Target Compound DataDistinct retention time, specific MRM transitions
Comparator Or BaselineEstriol 16-glucuronide (Isobaric, m/z 463, but elutes at a different retention time)
Quantified DifferenceBaseline chromatographic separation of m/z 463 precursor ions
ConditionsHILIC or Reversed-Phase LC-MS/MS of human urine or environmental samples

Procuring the exact positional isomer is mandatory to build accurate MRM methods and prevent the misquantification of specific estrogen metabolic profiles.

Aqueous Solubility for Direct Biological Analysis

The addition of the glucuronic acid moiety at the C3 position fundamentally changes the solubility profile of the steroid. While unconjugated estriol is practically insoluble in water (approximately 3.2 mg/L at 25 °C), Estriol 3-glucuronide is highly hydrophilic. This massive increase in water solubility allows for the preparation of aqueous calibration standards without requiring high concentrations of organic solvents [1].

Evidence DimensionAqueous Solubility
Target Compound DataHighly water-soluble
Comparator Or BaselineUnconjugated Estriol (~3.2 mg/L at 25 °C)
Quantified DifferenceOrders of magnitude higher hydrophilicity for the glucuronide conjugate
ConditionsStandard preparation in aqueous buffers at 25 °C

High water solubility enables the formulation of matrix-matched calibration standards in urine or wastewater without organic solvent-induced precipitation.

Preservation of Positional Information vs. Hydrolysis

Modern metabolomic workflows increasingly favor the direct analysis of intact steroid conjugates over traditional enzymatic hydrolysis. Using Estriol 3-glucuronide as a standard allows for the direct quantification of the C3-conjugate with 100% preservation of positional information. In contrast, utilizing unconjugated estriol requires β-glucuronidase treatment, which can be incomplete and indiscriminately converts Estriol 3-glucuronide, Estriol 16-glucuronide, and Estriol 3-sulfate into a single 'total estriol' pool, destroying critical metabolic data [1].

Evidence DimensionMetabolic Information Yield
Target Compound Data100% positional data retained via direct analysis
Comparator Or BaselineIndirect analysis via hydrolysis to unconjugated Estriol (0% positional data retained)
Quantified DifferenceTotal loss of isomer-specific quantification when using the parent steroid baseline
ConditionsSample preparation and LC-MS/MS analysis of biological fluids

Direct conjugate analysis is essential for clinical and environmental workflows that require exact profiling of Phase II metabolites rather than aggregate totals.

Clinical LC-MS/MS Metabolomics and Pregnancy Monitoring

Estriol 3-glucuronide is a critical reference standard for mapping intact steroid profiles in maternal urine or amniotic fluid. Because the ratio and concentrations of specific estrogen conjugates change during different stages of pregnancy, laboratories must procure this exact isomer to validate LC-MS/MS methods that track fetal-placental health without the artifacts of sample hydrolysis [1].

Environmental Wastewater Testing for Endocrine Disruptors

In environmental monitoring, conjugated estrogens excreted into wastewater can act as reservoirs that later deconjugate into active endocrine-disrupting chemicals (EDCs). Environmental testing facilities require Estriol 3-glucuronide to accurately quantify these latent EDCs in influent and effluent streams using high-sensitivity LC-MS/MS or CE-TOF/MS[2].

Diagnostic Immunoassay Validation and Specificity Testing

In vitro diagnostic (IVD) manufacturers utilize Estriol 3-glucuronide to determine the cross-reactivity of antibodies used in steroid ELISA kits. Procuring this specific conjugate is necessary to calculate false-positive rates and ensure that assays targeting unconjugated estriol or other androgens do not suffer from interference by abundant Phase II metabolites .

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

464.20463259 g/mol

Monoisotopic Mass

464.20463259 g/mol

Heavy Atom Count

33

Wikipedia

Estriol_3-glucuronide

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]

Dates

Last modified: 08-15-2023

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